(+)-Xestospongin B
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Description
(+)-Xestospongin B is a natural product derived from the Caribbean sponge Xestospongia muta. It is a member of the family of polyketides, a class of natural products with a wide range of biological activities. (+)-Xestospongin B has been studied for its potential medicinal properties, including anti-inflammatory and anti-tumor activities. In addition, (+)-Xestospongin B has been shown to have antiviral, antifungal, and anti-parasitic properties. It is also known to have a wide range of other biological activities, including immunomodulatory effects and anti-oxidative effects.
Scientific Research Applications
(+)-Xestospongin B effectively blocks inositol 1,4,5-trisphosphate (IP3)-induced Ca2+ release, acting as a competitive inhibitor of IP3 receptors in various cell types, including rat skeletal myotubes, isolated myonuclei, and neuroblastoma cells. This action is crucial for studying cellular Ca2+ signaling processes (Jaimovich et al., 2005).
Xestospongins, including (+)-Xestospongin B, are potent, membrane-permeable IP3 receptor blockers. They offer a high selectivity over ryanodine receptors, making them valuable tools for investigating IP3 receptor structure and function, as well as Ca2+ signaling in neuronal and non-neuronal cells (Gafni et al., 1997).
Additionally, Xestospongin C, a related compound, is equally potent as an inhibitor of both the IP3 receptor and the endoplasmic-reticulum Ca2+ pumps. This indicates that xestospongins cannot be considered as selective blockers of IP3 receptors alone (De Smet et al., 1999).
Xestospongin C also acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, indicating a broader range of targets within Ca2+ signaling pathways. This property is critical for understanding calcium dynamics at cellular synapses (Castonguay & Robitaille, 2002).
In cultured dorsal root ganglia neurones, Xestospongin C depletes the ER Ca2+ store but does not inhibit inositol 1,4,5-trisphosphate (InsP3)-induced Ca2+ release, demonstrating its role as a potent inhibitor of sarco(endo)plasmic reticulum calcium ATPase (Solovyova et al., 2002).
Xestospongin C-sensitive Ca2+ stores are required for cAMP-induced Ca2+ influx and oscillations in Dictyostelium, demonstrating the compound's utility in studying cell differentiation and signaling (Schaloske et al., 2000).
properties
IUPAC Name |
(8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEURJNEIZLTJG-BZFKMGMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]3[C@H]2O[C@H]1CCCCCCC4(CCCN5[C@@H]4O[C@@H](CCCCCC3)CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.